

Comparative Stability Analysis: Pranlukast vs. Pranlukast-d4

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Compound of Interest

Compound Name: *Pranlukast-d4*

Cat. No.: *B10782638*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability profiles of Pranlukast and its deuterated analog, **Pranlukast-d4**. The information presented is based on available experimental data to assist researchers in understanding the chemical robustness of these compounds under various conditions.

Introduction

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), utilized in the management of bronchial asthma.[1][2][3][4] Its deuterated form, **Pranlukast-d4**, serves as a stable isotope-labeled internal standard for the accurate quantification of Pranlukast in biological matrices during pharmacokinetic and metabolism studies using mass spectrometry-based methods.[5][6] Understanding the comparative stability of both molecules is crucial for ensuring the integrity of analytical results and the quality of pharmaceutical formulations.

Quantitative Stability Data

The following table summarizes the known stability data for Pranlukast and **Pranlukast-d4** under different conditions.

Condition	Pranlukast (as Pranlukast Hydrate)	Pranlukast-d4
Forced Degradation		
Alkaline (0.1 N NaOH, 4h, 25°C)	Labile (62.48% degradation)[1][2][3]	No data available
Photolytic (Liquid State)	Labile (7.67% degradation)[1][2][3]	No data available
Acidic (0.01 N HCl in ACN, 7 days, 25°C)	Stable[1][2][3]	No data available
Peroxide (3% H ₂ O ₂ in ACN, 25°C)	Stable[1][2][3]	No data available
Photolytic (Solid State)	Stable[1][2][3]	No data available
Thermal	Stable[1][2][3]	No data available
Long-Term Storage		
-20°C	No specific data, but solid form is generally stable	≥ 4 years[5]
25°C / 60% RH (amorphous solid dispersion)	Stable for 24 months[7]	No data available

Experimental Protocols

The stability of Pranlukast has been assessed through forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

Forced Degradation of Pranlukast Hydrate[1][2][3]

- Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
- Methodology:

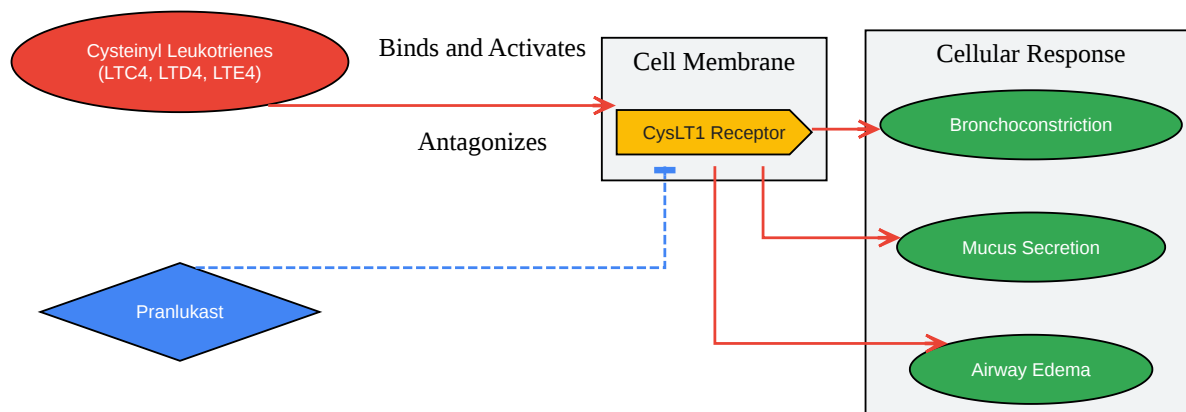
- Acid Hydrolysis: Pranlukast was exposed to 0.01 N hydrochloric acid in acetonitrile at 25°C for 7 days.
- Alkaline Hydrolysis: The drug was subjected to 0.1 N sodium hydroxide at 25°C for 4 hours.
- Oxidative Degradation: Treatment with 3% hydrogen peroxide in acetonitrile was carried out at 25°C.
- Photolytic Degradation: Pranlukast was exposed to photolytic conditions in both solid and liquid states.
- Thermal Degradation: The solid drug was subjected to dry heat.
- Analysis: The degradation products were separated and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Characterization of degradation products was performed using Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS).

HPLC Method for Stability Testing[1][2]

- Column: Phenomenex Gemini C18 (250 × 4.6 mm, 5 μ)
- Mobile Phase: 50 mM ammonium formate buffer (pH 4 with formic acid) and acetonitrile in a 50:50 (v/v) ratio.
- Flow Rate: 1.25 mL/min
- Detection: Photodiode array detector at 230 nm.

Visualizations

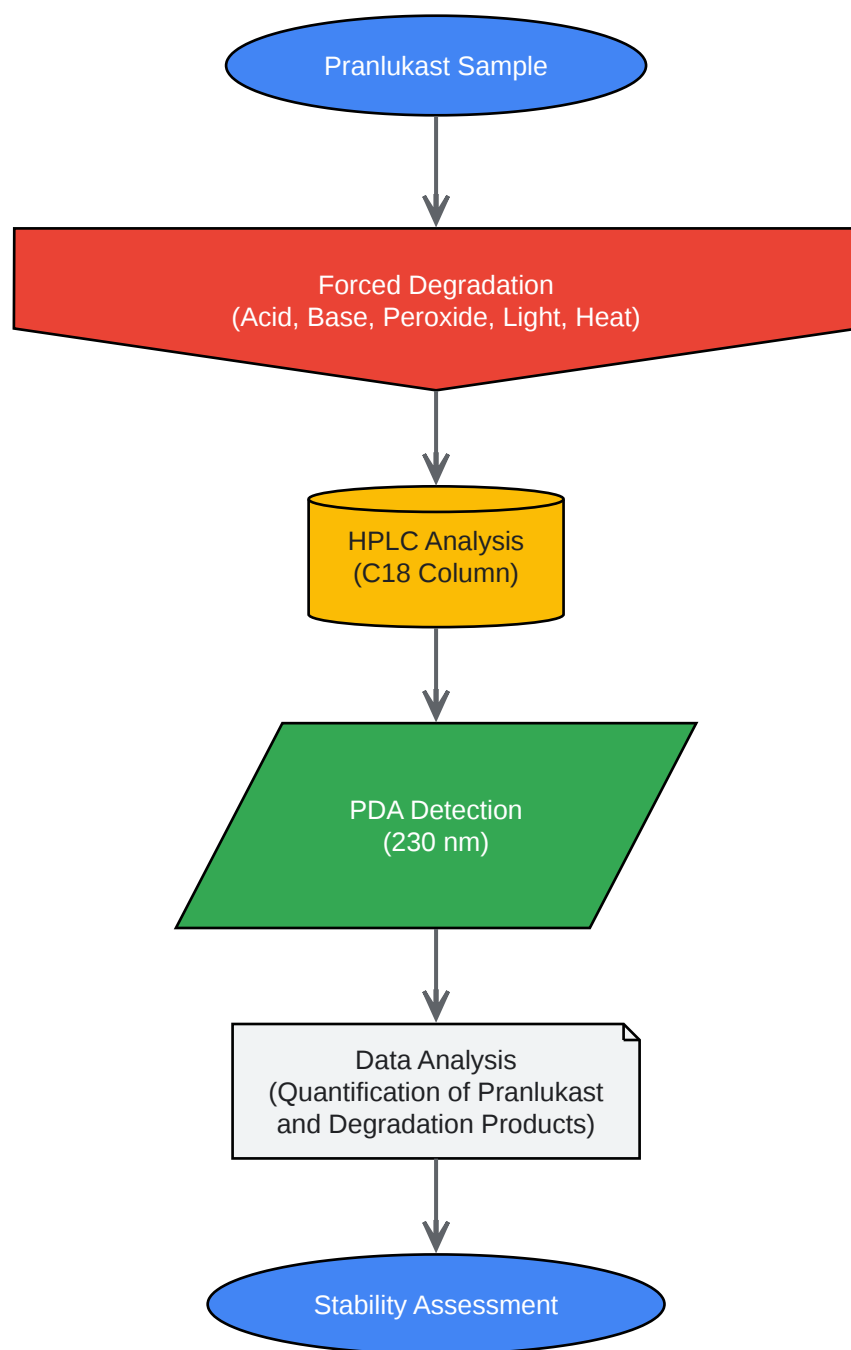
Signaling Pathway of Pranlukast



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Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.

Experimental Workflow for Stability Indicating HPLC Method



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Caption: Workflow for assessing the stability of Pranlukast using HPLC.

Discussion

The available data indicates that Pranlukast hydrate is susceptible to degradation under alkaline and liquid-state photolytic conditions.[1][2][3] This instability should be a key

consideration in the development of liquid formulations and during manufacturing processes where the pH may increase. Conversely, its stability under acidic, oxidative, solid-state photolytic, and thermal stress suggests that the solid form of the drug is robust.[1][2][3]

Pranlukast-d4 is primarily used as an internal standard in bioanalytical methods.[5] For this application, long-term stability under controlled storage conditions is paramount to ensure the accuracy and reproducibility of analytical data. The reported stability of at least four years at -20°C confirms its suitability for this purpose.[5] While comprehensive forced degradation studies on **Pranlukast-d4** are not publicly available, the deuteration is not expected to significantly alter the fundamental chemical stability of the molecule under the same stress conditions as Pranlukast. However, minor differences in degradation kinetics could exist.

Conclusion

Pranlukast and **Pranlukast-d4** exhibit stability profiles appropriate for their respective applications. Pranlukast's stability has been well-characterized under various stress conditions, providing critical information for formulation development. **Pranlukast-d4** demonstrates excellent long-term stability under recommended storage conditions, making it a reliable internal standard for analytical purposes. Researchers should consider the specific conditions their samples will be exposed to and refer to the provided data to ensure the integrity of their experiments and the quality of their results.

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